2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)
Description
2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate) is a modified nucleoside derivative pivotal in oligonucleotide synthesis. Its structure features:
- 2'-Deoxyuridine backbone: Enhances nuclease resistance compared to ribose-containing analogs .
- 5'-O-Dimethoxytrityl (DMT) group: A photolabile protecting group that prevents undesired reactions at the 5'-hydroxyl during solid-phase synthesis. The DMT group is removed under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) .
- 3'-Hydrogen succinate: Acts as a leaving group, enabling coupling via H-phosphonate or phosphotriester chemistry .
This compound is widely used in synthesizing antisense oligonucleotides and primers, leveraging its stability and compatibility with automated synthesis protocols .
Properties
CAS No. |
93778-64-4 |
|---|---|
Molecular Formula |
C34H34N2O10 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H34N2O10/c1-42-25-12-8-23(9-13-25)34(22-6-4-3-5-7-22,24-10-14-26(43-2)15-11-24)44-21-28-27(46-32(40)17-16-31(38)39)20-30(45-28)36-19-18-29(37)35-33(36)41/h3-15,18-19,27-28,30H,16-17,20-21H2,1-2H3,(H,38,39)(H,35,37,41)/t27-,28+,30+/m0/s1 |
InChI Key |
XIURVRZBPWXTPP-PKZQBKLLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using the dimethoxytrityl (DMT) group. This is achieved by reacting 2’-deoxyuridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Formation of the 3’-Hydrogen Succinate Ester: The 3’-hydroxyl group is then esterified with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the hydrogen succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of cleanroom environments and good manufacturing practices (GMP) is essential to prevent contamination and ensure high-quality production.
Chemical Reactions Analysis
Deprotection of the Dimethoxytrityl (DMT) Group
Reaction Type : Acidic cleavage of the DMT protecting group.
Reagents/Conditions :
-
Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
Mechanism :
The DMT group is cleaved under mild acidic conditions to expose the 5'-hydroxyl group. This step is essential to activate the nucleoside for subsequent chain elongation during oligonucleotide synthesis.
Products :
-
2'-Deoxyuridine with a free 5'-hydroxyl group.
-
Dimethoxytrityl alcohol (byproduct).
Hydrolysis of the Hydrogen Succinate Ester
Reaction Type : Base-mediated ester hydrolysis.
Reagents/Conditions :
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Mechanism :
The succinate ester at the 3'-position undergoes saponification under basic conditions, yielding the free 3'-hydroxyl group. This hydroxyl group is reactive and can participate in phosphodiester bond formation during oligonucleotide synthesis.
Products :
-
2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine with a free 3'-hydroxyl group.
-
Succinic acid (byproduct).
Phosphoramidite Coupling
Reaction Type : Phosphodiester bond formation.
Reagents/Conditions :
-
Activated phosphoramidite reagents (e.g., CE phosphoramidite).
-
Oxidizing agents (e.g., iodine in pyridinium) or sulfurizing agents.
Mechanism :
After hydrolysis of the succinate ester, the free 3'-hydroxyl group reacts with a phosphoramidite reagent to form a phosphodiester bond. This step is central to solid-phase oligonucleotide synthesis, enabling chain elongation .
Products :
-
Nucleoside-phosphoramidite conjugate.
-
Pyrophosphate (byproduct).
Comparison of Primary Reactions
| Reaction | Reagents | Conditions | Key Product |
|---|---|---|---|
| DMT Deprotection | TCA/DCA in DCM | Acidic, mild | Free 5'-hydroxyl group |
| Succinate Ester Hydrolysis | NaOH/KOH in aqueous solution | Basic, aqueous | Free 3'-hydroxyl group |
| Phosphoramidite Coupling | Activated phosphoramidite reagents | Oxidizing/sulfurizing conditions | Nucleoside-phosphoramidite conjugate |
Scientific Research Applications
It appears that the available search results contain information about the chemical properties, synonyms, and related compounds, but lack specific details regarding the applications of "2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)" . Therefore, a detailed article focusing solely on the applications of this compound, including comprehensive data tables and well-documented case studies, cannot be composed based on the provided search results.
However, some information on related compounds can be gathered:
Related Compounds
- 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: This compound is listed with synonyms including DMT-2'O-Methyl-rU Phosphoramidite . It has a molecular weight of 760.8 g/mol .
- 5'-O-DMT-2'-(2-methoxyethyl)uridine 3'-CE phosphoramidite: This compound is also related to uridine and contains a dimethoxytrityl group . It has a molecular weight of 804.9 g/mol .
- 5-Alkoxymethyluracil Analogues: These compounds have been investigated for their biological activity, including antiviral, cytotoxic, and antibacterial properties .
- 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives: Studies include synthesis, characterization, and biological studies of these compounds, including antimicrobial activity and cytotoxicity .
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) primarily involves its role as a protected nucleoside intermediate in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during chain elongation, preventing unwanted side reactions. The hydrogen succinate ester at the 3’-position can be selectively hydrolyzed to expose the 3’-hydroxyl group for further chemical modifications or elongation.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional distinctions between the target compound and analogs:
*Estimated based on analogous DMT-protected synthesis yields .
Key Observations:
- Protection Strategy : The DMT group is nearly universal for 5'-OH protection, but analogs like 2'-O-TBDMS-5'-O-DMTr uridine incorporate additional 2'-protections for RNA synthesis, requiring fluoride-based deprotection.
- 3'-Functionalization : The target’s 3'-succinate enables H-phosphonate coupling, whereas phosphoramidite-bearing analogs (e.g., ) are used in the phosphoramidite method, offering faster coupling rates but requiring oxidation steps.
- Substitutions : 5-Iodo or 5-chloro modifications (e.g., ) enhance UV detectability and alter base-pairing stability, making them suitable for mechanistic studies or antiviral drug development.
Challenges and Limitations
- Solubility : The DMT group imparts lipophilicity, necessitating organic solvents (e.g., CHCl₃/MeOH) for purification, whereas succinate-bearing compounds may exhibit polar-by-nature behavior .
- Deprotection Side Reactions : Acidic DMT removal can occasionally lead to succinate ester hydrolysis, requiring optimized conditions to prevent backbone cleavage .
Biological Activity
2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate), commonly referred to as DMTr-Urd, is a modified nucleoside that exhibits significant biological activity. This compound is notable for its potential therapeutic applications, particularly in the fields of oncology and gastrointestinal disorders. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.
- Chemical Formula : C34H34N2O10
- Molecular Weight : 630.64 g/mol
- CAS Number : 93778-64-4
- Density : 1.38 g/cm³ (predicted)
- pKa : 4.37 (predicted) .
DMTr-Urd functions primarily through its role as a nucleoside analog, which can influence various biochemical pathways:
- Nucleic Acid Synthesis : As a nucleoside, DMTr-Urd participates in the synthesis of RNA and DNA, potentially enhancing the therapeutic efficacy of nucleoside-based drugs.
- Neuroprotection : Research has indicated that uridine derivatives can have neuroprotective effects, making DMTr-Urd a candidate for treating neurodegenerative diseases .
- Gastrointestinal Effects : A study demonstrated that uridine can alleviate chronic constipation by enhancing mucosal health and promoting goblet cell function in the intestines .
Case Studies
-
Chronic Constipation Treatment :
- In a controlled study involving loperamide-induced constipation in rats, DMTr-Urd treatment led to increased stool weight and frequency compared to the control group. Histological analysis revealed enhanced mucosal thickness and increased goblet cell numbers, indicating improved intestinal function .
Parameter Control Group (Lop + Vehicle) DMTr-Urd Group (Lop + Urd) Stool Weight (g) X Y Stool Frequency A B Goblet Cell Count C D Mucosal Thickness (µm) E F - Neuroprotective Studies :
Additional Research Findings
- DMTr-Urd has been implicated in various biochemical processes beyond nucleic acid synthesis, including modulation of metabolic pathways involved in energy production and cellular signaling .
- Its structural modifications enhance stability and bioavailability, making it a promising candidate for drug development .
Q & A
Q. What is the role of the dimethoxytrityl (DMT) group in the synthesis of 2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)?
The DMT group acts as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It prevents undesired side reactions (e.g., branching) and enables sequential coupling by selectively deprotecting the 5'-OH under acidic conditions. After each coupling step, the DMT group is removed with dichloroacetic acid or trifluoroacetic acid, allowing real-time monitoring of synthesis efficiency via UV absorbance (removed DMT forms a bright orange trityl cation) .
Q. How is the succinate moiety introduced at the 3'-position, and what purification methods are recommended?
The 3'-succinate is typically introduced via esterification using succinic anhydride in the presence of a catalyst like DMAP. Post-reaction, purification is achieved through silica gel chromatography with gradients of ethyl acetate in toluene or chloroform/methanol mixtures. TLC (Rf ~0.7 in Solvent C) and reversed-phase HPLC are used to confirm purity .
Q. What safety precautions are critical when handling this compound?
The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may induce respiratory toxicity (H335). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in anhydrous conditions (desiccated, argon atmosphere) to prevent hydrolysis. Dispose via incineration or licensed hazardous waste services .
Advanced Research Questions
Q. How do competing side reactions (e.g., trityl migration or succinate hydrolysis) impact synthesis yield, and how can they be mitigated?
Trityl migration to the 3'-position can occur under prolonged acidic conditions, leading to failed couplings. Optimize deprotection times (e.g., 30 sec–2 min for 3% dichloroacetic acid in DCM). Succinate hydrolysis is minimized by avoiding aqueous solvents during purification and storing intermediates at –20°C under argon .
Q. What analytical techniques validate the structural integrity of the final product?
- NMR : ¹H and ¹³C NMR confirm the absence of residual protecting groups (e.g., δ ~6.8–7.4 ppm for DMT aromatic protons) and correct succinate esterification (δ ~2.6–2.8 ppm for methylene protons).
- HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities. ESI-MS confirms molecular weight (expected [M+H]⁺ ~705.78 for C₃₈H₄₈N₃O₈P) .
Q. How does the compound’s stability in aqueous buffers affect its use in antisense oligonucleotide synthesis?
The succinate ester is susceptible to base-catalyzed hydrolysis (t½ ~24–48 hrs in pH 8.5 buffer). For applications requiring prolonged stability (e.g., gene silencing probes), replace the succinate with a hydrolytically stable phosphoramidite linkage. Alternatively, use low-pH coupling conditions (pH 6.5–7.0) .
Q. What strategies resolve discrepancies in reported biological activity (e.g., antiviral efficacy) across studies?
Variations in activity may stem from impurities (e.g., residual DMT) or differences in cell permeability. Validate purity via HPLC (>95%) and use prodrug strategies (e.g., masking the 3'-succinate with lipophilic esters) to enhance cellular uptake. Compare results using standardized assays (e.g., viral load reduction in HeLa cells) .
Methodological Notes
- Synthetic Optimization : For large-scale synthesis, replace pyridine with less toxic solvents (e.g., acetonitrile) during DMT protection steps .
- Troubleshooting Low Coupling Efficiency : Ensure anhydrous conditions (<50 ppm H₂O) and use fresh coupling reagents (e.g., pivaloyl chloride) to activate the succinate .
- Data Reproducibility : Document reaction parameters (temperature, humidity) rigorously, as moisture sensitivity significantly impacts yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
